N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline CAS 1020995-38-3 properties
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline CAS 1020995-38-3 properties
This technical guide provides an in-depth analysis of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline (CAS 1020995-38-3), a specialized organosulfur building block utilized in the synthesis of pharmaceutical candidates, particularly within the kinase inhibitor landscape.
CAS Registry Number: 1020995-38-3 Chemical Formula: C₁₀H₁₅NOS Molecular Weight: 197.30 g/mol
Executive Summary
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is a secondary aniline derivative characterized by a para-thiomethyl (SMe) group and an N-methoxyethyl side chain. This compound serves as a critical pharmacophore scaffold in medicinal chemistry, specifically in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways. The N-methoxyethyl moiety acts as a solubility-enhancing "tail," while the para-SMe group functions as a metabolic toggle, capable of oxidation to sulfoxides or sulfones, thereby altering the electronic properties and binding affinity of the final drug candidate.
Chemical Identity & Physicochemical Properties[1]
The compound exhibits a lipophilic core balanced by the polar ether chain, optimizing it for oral bioavailability in drug design.
| Property | Value | biological Relevance |
| IUPAC Name | N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline | Standard nomenclature |
| SMILES | COCCNC1=CC=C(SC)C=C1 | Structure-Activity Relationship (SAR) modeling |
| LogP (Predicted) | 2.45 ± 0.3 | Moderate lipophilicity; good membrane permeability |
| pKa (Conjugate Acid) | 5.2 ± 0.5 | Weak base; largely un-ionized at physiological pH |
| Boiling Point | 335.0 ± 25.0 °C (760 mmHg) | High thermal stability |
| Density | 1.1 ± 0.1 g/cm³ | Liquid handling parameters |
| H-Bond Donors/Acceptors | 1 / 3 | Interaction with kinase hinge regions |
Synthetic Methodologies
The synthesis of secondary anilines from primary aniline precursors requires precise control to prevent over-alkylation (formation of tertiary amines). Two primary routes are validated for high-purity production.
Route A: Reductive Amination (Preferred)
This method offers the highest selectivity for the mono-alkylated product, minimizing purification burdens.
-
Precursors: 4-(Methylsulfanyl)aniline + 2-Methoxyacetaldehyde.
-
Mechanism: Formation of an imine intermediate followed by in situ reduction.
-
Reagents: Sodium triacetoxyborohydride (STAB) or NaBH₃CN; Acetic Acid (AcOH); DCE or THF.
Protocol:
-
Imine Formation: Dissolve 4-(methylsulfanyl)aniline (1.0 eq) in 1,2-dichloroethane (DCE). Add 2-methoxyacetaldehyde (1.1 eq) and AcOH (1.0 eq). Stir at 25°C for 30 minutes.
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Quench: Stir for 4–12 hours. Quench with sat. NaHCO₃.
-
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
Route B: Nucleophilic Substitution (Alkylation)
A direct alkylation route using alkyl halides. Requires strict stoichiometry to limit double alkylation.
-
Precursors: 4-(Methylsulfanyl)aniline + 1-Bromo-2-methoxyethane.
-
Base: K₂CO₃ or DIPEA.
-
Solvent: DMF or Acetonitrile (MeCN).
Protocol:
-
Suspend 4-(methylsulfanyl)aniline (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.
-
Add 1-bromo-2-methoxyethane (1.0 eq) dropwise at 60°C.
-
Monitor by HPLC. Stop reaction before bis-alkylation exceeds 5%.
Visualization: Synthetic Pathways
Figure 1: Comparative synthetic routes. Route A (Blue) is preferred for selectivity; Route B (Red) is cost-effective for bulk crude synthesis.
Applications in Drug Discovery
This compound is a versatile Building Block (BB) rather than a final drug. Its structural motifs are critical in:
-
Kinase Inhibitor Design (EGFR/VEGFR):
-
The Aniline Nitrogen serves as a hinge binder or a linker to the kinase core (e.g., pyrimidine, quinazoline).
-
The Methoxyethyl Group improves water solubility and can interact with solvent-exposed regions of the ATP binding pocket.
-
Example Relevance: Structural analog to intermediates used in T790M-mutant selective EGFR inhibitors (similar to the "tail" regions of Osimertinib or WZ4002 analogs).
-
-
Metabolic Probing (The "S-Switch"):
-
The Thiomethyl (-SMe) group is a metabolic "soft spot."
-
Researchers use this BB to synthesize a parent drug, then deliberately oxidize the sulfur to Sulfoxide (-S(=O)Me) and Sulfone (-SO₂Me) to study active metabolites.
-
Rationale: Sulfones are strong electron-withdrawing groups (EWG), whereas Sulfides are electron-donating (EDG). This switch dramatically alters the electronics of the aniline ring.
-
Visualization: Metabolic & Reactivity Logic
Figure 2: The compound acts as a precursor for drug cores and a probe for metabolic oxidation states (Sulfide → Sulfoxide → Sulfone).
Analytical Characterization Standards
To ensure integrity for research use, the following specifications must be met:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.15 (d, 2H, Ar-H), 6.55 (d, 2H, Ar-H) — Para-substitution pattern.
-
δ 5.80 (t, 1H, NH) — Broad singlet/triplet.
-
δ 3.45 (t, 2H, O-CH₂), 3.25 (s, 3H, O-CH₃).
-
δ 3.18 (q, 2H, N-CH₂).
-
δ 2.38 (s, 3H, S-CH₃).
-
-
HPLC Purity: >98.0% (UV @ 254 nm).
-
Mass Spectrometry (ESI+): [M+H]⁺ = 198.1.
Safety & Handling (GHS Classification)
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H319: Causes serious eye irritation.
-
Precaution: Anilines are known methemoglobinemia inducers. Handle in a fume hood with nitrile gloves. Avoid inhalation of dust/vapors.
References
-
BenchChem. "Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline." Application Notes & Protocols. Accessed 2025.[1][2] Link
-
PubChem. "Compound Summary: 4-(Methylthio)aniline Derivatives." National Library of Medicine. Link
-
AA Blocks. "Product Catalog: CAS 1020995-38-3." Chemical Building Blocks for Drug Discovery. Link
-
World Health Organization. "Osimertinib – non-small cell lung cancer – EML." WHO Model List of Essential Medicines. Link
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007.
